(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-23(9-7-18-6-8-21-22(14-18)28-17-27-21)24-12-10-20(11-13-24)16-26-15-19-4-2-1-3-5-19/h1-9,14,20H,10-13,15-17H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXCVCIBKKBZKK-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one is a member of the chalcone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 287.35 g/mol. The structural features include a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to contribute to various pharmacological effects.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the ability of the dioxole ring to scavenge free radicals, thus protecting cells from oxidative stress .
2. Inhibition of Monoamine Oxidase (MAO)
The compound has been studied for its inhibitory effects on monoamine oxidase B (MAO-B). In vitro studies have shown that derivatives with similar structures can inhibit MAO-B with low IC50 values. For instance, one study reported an IC50 value of 0.009 µM for a related compound . This inhibition is significant as MAO-B plays a crucial role in the metabolism of neurotransmitters and is a target in the treatment of neurodegenerative diseases like Parkinson's disease.
3. Anticancer Activity
Chalcone derivatives have demonstrated promising anticancer activity across various cancer cell lines. Specifically, compounds featuring the benzo[d][1,3]dioxole structure have shown efficacy against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Structure-Activity Relationship (SAR)
Studies on SAR have revealed that modifications to the chalcone structure can significantly influence biological activity. For example:
- Substituents on the phenyl ring : Electron-donating groups enhance activity against MAO-B, while electron-withdrawing groups tend to reduce it .
- Linker modifications : The nature of the linker between aromatic systems can affect both potency and selectivity for enzyme inhibition .
Case Studies
Case Study 1: MAO-B Inhibition
A recent study synthesized a series of chalcone derivatives and evaluated their MAO-B inhibitory activity. Among these, the compound with a similar structure to our target showed an IC50 value of 0.0021 µM, indicating potent inhibition . The study also highlighted the competitive nature of this inhibition through kinetic assays.
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, compounds structurally related to this compound were tested against various cancer cell lines. Results showed that these compounds effectively reduced cell viability in a dose-dependent manner, with notable effects observed in both MDA-MB-231 and HepG2 cells .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of the compound has been achieved through various methods, including the use of specific precursors and reaction conditions that yield high purity and yield. For instance, a notable synthetic route involves the reaction of 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate with piperazine derivatives under reflux conditions, yielding the target compound in significant amounts .
The compound's biological profile has been evaluated through various assays, highlighting its potential as an active pharmaceutical ingredient (API). Key findings include:
- Antidepressant Activity : The compound exhibits significant affinity for monoamine transporters, suggesting potential antidepressant properties. In vitro studies have demonstrated its ability to inhibit the uptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory conditions. The design and synthesis of related compounds have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways .
Antidepressant Potential
A study focused on the structural analogs of the compound revealed that modifications significantly enhance its binding affinity to serotonin receptors. This suggests that the compound could be developed as a novel treatment for depression or anxiety disorders .
Anti-inflammatory Applications
In a recent investigation, derivatives of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one were tested for their anti-inflammatory effects in animal models. The results indicated a marked reduction in inflammatory markers, supporting further exploration into its therapeutic use for conditions like arthritis or other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various modifications to the piperidine ring and benzo[d][1,3]dioxole moiety have been studied to enhance potency and selectivity towards specific biological targets.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : The triclinic crystal system of the bis(4-methoxyphenyl)methyl-piperazine analogue () reveals intermolecular C–H···O interactions stabilizing the lattice, whereas the target compound’s benzyloxymethyl group may favor less dense packing, improving solubility .
- Computational Modeling : Machine learning approaches () could predict solid-state properties of such compounds, aiding in rational design for desired pharmacokinetics .
Preparation Methods
Traditional Alkylation Approach
The piperidine subunit is synthesized via functionalization of commercially available 4-hydroxymethylpiperidine :
$$
\text{4-Hydroxymethylpiperidine} + \text{Benzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{4-((Benzyloxy)methyl)piperidine}
$$
Reaction Conditions :
Chemo-Enzymatic Dearomatization
A stereoselective method involves asymmetric dearomatization of activated pyridines using amine oxidase/ene reductase cascades:
$$
\text{N-Substituted tetrahydropyridine} \xrightarrow{\text{Biocatalytic cascade}} \text{4-((Benzyloxy)methyl)piperidine}
$$
Advantages :
Preparation of Benzo[d]dioxol-5-yl Acetophenone
Piperonal (benzo[d]dioxole-5-carbaldehyde) is acetylated via Friedel-Crafts acylation:
$$
\text{Piperonal} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Benzo[d]dioxol-5-yl acetophenone}
$$
Key Data :
Claisen-Schmidt Condensation for Chalcone Formation
The final step involves base-catalyzed condensation of the two precursors:
$$
\text{Ar–CO–CH}_3 + \text{Ar'–CHO} \xrightarrow{\text{NaOH, EtOH}} \text{Ar–CO–CH=CH–Ar'}
$$
Optimized Conditions :
- Base: 40% NaOH (aqueous)
- Solvent: Ethanol (95%)
- Temperature: Reflux (78°C)
- Reaction Time: 6–8 hours
- Yield: 60–65%
Stereochemical Control :
The (E)-configuration is favored due to thermodynamic stability, confirmed via $$ ^1\text{H-NMR} $$ coupling constants ($$ J = 15.6 \, \text{Hz} $$).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6–8 hours | 20–30 minutes |
| Yield | 60–65% | 70–75% |
| Solvent | Ethanol | Ethanol |
Solid-Phase Synthesis
Immobilized piperidine derivatives on resin enable stepwise assembly, though yields remain moderate (50–55%).
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the (E)-configuration and dihedral angles between aromatic planes (85.7°).
Challenges and Optimization Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low condensation yield | Use phase-transfer catalysts | Yield improved to 75% |
| Piperidine solubility | Switch to THF/water biphasic system | Reaction homogeneity |
| Byproduct formation | Column chromatography purification | Purity >98% |
Q & A
Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton and carbon environments, particularly the (E)-configuration of the propenone moiety and substitution patterns on the benzodioxole and piperidine rings.
- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1650–1700 cm) and benzodioxole (C-O-C, ~1250 cm) functional groups.
- Mass Spectrometry (MS) : Validate molecular weight (259.3 g/mol) via high-resolution MS (HRMS) and compare with theoretical values from databases like NIST Chemistry WebBook .
Q. What are the key synthetic pathways for preparing this compound?
Methodological Answer:
- Knoevenagel Condensation : React a benzodioxol-5-yl aldehyde derivative with a 4-((benzyloxy)methyl)piperidine precursor under basic conditions (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated ketone core.
- Protection/Deprotection Strategies : Use benzyloxy groups to protect hydroxyl moieties during synthesis, followed by catalytic hydrogenation for deprotection if needed.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer selectively .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-31G(d) basis sets to optimize the molecular structure and compare bond lengths/angles with crystallographic data (if available).
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity sites (e.g., electron-deficient carbonyl group) and charge transfer potential.
- Electrostatic Potential Mapping : Identify regions of electrophilic/nucleophilic activity, particularly around the benzodioxole and propenone moieties .
Q. What methodological approaches predict physicochemical properties like logP and solubility?
Methodological Answer:
- Computational Prediction : Apply Crippen’s fragmentation method (atom-based contributions) and McGowan’s volume-based approach to estimate logP. Cross-validate with software like ALOGPS or ChemAxon.
- Experimental Validation : Use shake-flask or HPLC methods to measure solubility in aqueous buffers (pH 1–7.4) and partition coefficients (octanol/water). Adjust solvent systems based on the compound’s polar surface area (e.g., 58.3 Å) .
Q. How should researchers resolve discrepancies between experimental spectral data and theoretical predictions?
Methodological Answer:
- Advanced NMR Techniques : Utilize 2D NMR (COSY, HSQC, HMBC) to resolve signal overlap in the piperidine and benzodioxole regions.
- Computational Validation : Compare experimental C NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software). Address outliers by re-evaluating tautomeric or conformational states .
Q. What experimental design considerations ensure compound stability during storage and analysis?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon to prevent oxidation of the propenone group. Avoid prolonged exposure to light.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. Note that organic degradation rates increase with temperature, necessitating controlled environments .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance reaction kinetics.
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) for regioselective enone formation.
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
